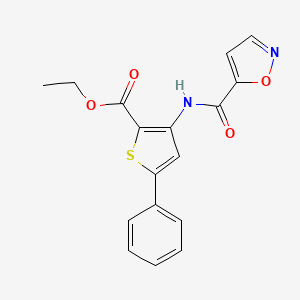

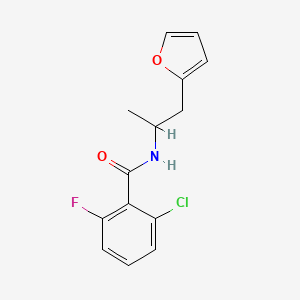

3-(异恶唑-5-甲酰胺基)-5-苯硫代吩-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various methods, including photochemical reactions, cyclocondensation, and interaction with different reagents. For instance, the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate . Another example is the ultrasound irradiation method used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are supported by crystallographic data and spectroscopic analysis. For example, the photophysical properties of the synthesized ethyl 3-phenylisothiazole-4-carboxylate and its derivatives are attributed to π→π* transitions from the HOMO to the LUMO+1 orbital, and they exhibit fluorescence possibly due to dual emission from different excited states . The crystallographic data support the structure of ethyl 1H-pyrazole-3-carboxylates synthesized under ultrasound irradiation .

Chemical Reactions Analysis

The chemical reactions of these compounds involve various pathways. Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis at 300 nm in amines and alcohols, suggesting competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . The newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with various reagents to afford different derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The photophysical properties, such as absorption and fluorescence, are determined by the electronic transitions within the molecules . The reactivity of the compounds in different chemical reactions provides insights into their chemical properties, such as the efficient capture of a carbene by various nucleophiles . The prodrug 3-carboxyisoxazole is absorbed intact after oral administration and metabolized to yield plasma concentrations of the antiinflammatory agent .

科学研究应用

合成和光物理性质

研究重点关注相关化合物的合成及其光物理性质的检验。例如,卤代噻唑的串联光芳基化-光异构化研究导致了 2-芳基噻唑-5-甲酸乙酯的合成,揭示了它们的单线态氧活化性质和作为光敏剂的潜力 (Amati 等人,2010 年)。这突出了此类化合物在光物理研究中的作用及其在光化学反应中的潜在应用。

稳定性和结构分析

另一个研究领域涉及药物类似物的乙酯和羧酸衍生物的稳定性和结构分析。例如,合成了 WIN 61893 类似物的乙酯和羧酸衍生物的多晶型和溶剂化物结构,并对其在溶液中的稳定性和分子间氢键相互作用的影响进行了表征 (Salorinne 等人,2014 年)。这项研究对于理解此类化合物的物理和化学性质至关重要,这些性质会影响它们在药物开发和材料科学中的应用。

抗病毒和细胞毒活性

进一步的研究探索了新型吡唑和异恶唑类杂环化合物的合成,并研究了它们的抗病毒和细胞毒活性。例如,合成了化合物并筛选了它们对单纯疱疹病毒 1 型 (HSV-1) 的活性,证明了这些化合物在开发新的抗病毒剂方面的潜力 (Dawood 等人,2011 年)。

作用机制

未来方向

The potential applications of this compound would depend on its specific chemical and biological properties. Given its complex structure and the presence of several functional groups known to be biologically active, it could be of interest in the development of new pharmaceuticals or as a building block in organic synthesis .

属性

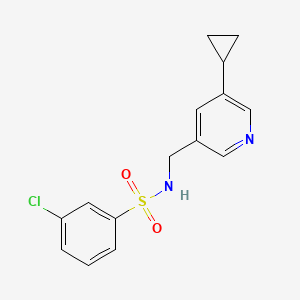

IUPAC Name |

ethyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-2-22-17(21)15-12(19-16(20)13-8-9-18-23-13)10-14(24-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJFHSNAWQUEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)

![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)